N,N-diethyl-4-formylbenzamide
Overview
Description
N,N-diethyl-4-formylbenzamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups, and the benzene ring is substituted with a formyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl-4-formylbenzamide can be synthesized through several methods. One common synthetic route involves the formylation of N,N-diethylbenzamide using a Vilsmeier-Haack reaction . In this reaction, N,N-diethylbenzamide is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the para position of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of laboratory synthesis techniques. The Vilsmeier-Haack reaction is often employed due to its efficiency and high yield . The reaction conditions are optimized to ensure the purity and consistency of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-formylbenzamide undergoes several types of chemical reactions, including:
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Oxidation: N,N-diethyl-4-carboxybenzamide.
Reduction: N,N-diethyl-4-hydroxymethylbenzamide.
Substitution: N,N-diethyl-4-nitrobenzamide, N,N-diethyl-4-sulfonylbenzamide, and N,N-diethyl-4-halobenzamide.
Scientific Research Applications
N,N-diethyl-4-formylbenzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-diethyl-4-formylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the compound can interact with receptors through hydrogen bonding and hydrophobic interactions, modulating their activity and signaling pathways .
Comparison with Similar Compounds
N,N-diethyl-4-formylbenzamide can be compared with other similar compounds, such as:
N,N-diethyl-4-isopropylbenzamide: This compound has an isopropyl group instead of a formyl group, which affects its chemical reactivity and biological activity.
N,N-diethyl-4-nitrobenzenesulfonamide:
4-fluoro-3-formylbenzamide: This compound has a fluorine atom and a formyl group, which influence its reactivity and interactions with biological targets.
This compound is unique due to the presence of both the diethylamino and formyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N,N-diethyl-4-formylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11-7-5-10(9-14)6-8-11/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGRTWQLBHAZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449653 | |
Record name | 4-Diethylcarbamoylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58287-77-7 | |
Record name | N,N-Diethyl-4-formylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58287-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Diethylcarbamoylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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